molecular formula C16H11BrN4O2 B7890426 4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B7890426
M. Wt: 371.19 g/mol
InChI Key: MNPPDMYFEQOLQF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrimidine derivative is treated with nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(4-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a bromine atom.

    4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both bromophenyl and nitrophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2/c17-12-6-4-10(5-7-12)14-9-15(20-16(18)19-14)11-2-1-3-13(8-11)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPPDMYFEQOLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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